Mrs 3777 hemioxalate is a compound that has garnered attention in the field of pharmacology, particularly for its role as a selective antagonist of adenosine receptors. This compound is classified under purinergic receptor antagonists, specifically targeting the A3 subtype of adenosine receptors. The significance of Mrs 3777 hemioxalate lies in its potential therapeutic applications, particularly in modulating immune responses and pain pathways.
Mrs 3777 hemioxalate is derived from a class of compounds known as purinergic receptor antagonists. It is specifically noted for its selective action on the A3 adenosine receptor, which plays a critical role in various physiological processes, including inflammation and nociception. The compound has been studied extensively in vitro and in vivo to understand its pharmacological effects and mechanisms of action.
The synthesis of Mrs 3777 hemioxalate typically involves multi-step organic synthesis techniques. The process begins with the formation of a core structure that includes a purine base, which is then modified through various chemical reactions to introduce functional groups necessary for receptor binding.
The molecular structure of Mrs 3777 hemioxalate consists of a purine base linked to an oxalate moiety. This structural configuration is crucial for its interaction with adenosine receptors.
Mrs 3777 hemioxalate undergoes several chemical reactions that are important for its biological activity:
Mrs 3777 hemioxalate functions primarily as an antagonist at the A3 adenosine receptor. By blocking this receptor, it modulates downstream signaling pathways involved in inflammation and pain perception.
Mrs 3777 hemioxalate has several promising applications in scientific research:
MRS 3777 hemioxalate (chemical name: 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate; CAS: 1186195-57-2) is a purine derivative engineered for high-affinity blockade of the adenosine A3 receptor (A3AR). Its molecular architecture features three critical domains that confer potent and selective antagonism [6] [8]:
Crystallographic and mutagenesis studies reveal that antagonists like MRS 3777 stabilize an inactive receptor conformation by altering the orientation of TM6 and TM7. Specifically, the 5'-region of the ligand forms hydrogen bonds with Asn274 in TM7 but avoids interaction with Ser271 in TM6—a hallmark of A3AR antagonism [8].
Table 1: Structural Features of MRS 3777 Hemioxalate and Their Roles in A3AR Antagonism
Structural Element | Chemical Group | Role in A3AR Antagonism |
---|---|---|
Purine Core | Adenine analogue | Base-pairing with His95 (TM3) |
C2-Substituent | Phenoxy | Steric hindrance of activation toggle switch |
C6-Substituent | Cyclohexylamino | Hydrophobic packing in EL3 pocket |
Counterion | Hemioxalate | Salt formation for solubility |
MRS 3777 hemioxalate exhibits nanomolar affinity for the human adenosine A3 receptor (hA3AR) with a Ki of 47 ± 3.6 nM. Its selectivity profile demonstrates >200-fold preference for hA3AR over other adenosine receptor subtypes [1] [6]:
Table 2: Binding Affinity (Ki, nM) of MRS 3777 Hemioxalate at Adenosine Receptors
Receptor Subtype | Human | Rat | Mouse |
---|---|---|---|
A3 | 47 ± 3.6 | 49 ± 4.1 | 1,200 ± 110 |
A1 | >10,000 | >10,000 | >10,000 |
A2A | >10,000 | >10,000 | >10,000 |
A2B | >9,400 | ND* | ND* |
ND: Not Determined
MRS 3777 hemioxalate functions as a competitive orthosteric antagonist that indirectly modulates allosteric networks within the A3AR. Key mechanistic features include:
Table 3: Functional Antagonism of MRS 3777 Hemioxalate in Cellular A3AR Signaling
Signaling Pathway | Assay System | Effect of MRS 3777 | IC50 |
---|---|---|---|
cAMP Inhibition | CHO-hA3AR cells | Blocks agonist-induced cAMP reduction | 68 nM |
ERK1/2 Phosphorylation | U87MG glioblastoma cells | Suppresses pERK elevation | 112 nM |
β-Arrestin Recruitment | BRET-based assay | Inhibits β-arrestin-2 binding | 89 nM |
The unique pharmacophore of MRS 3777 hemioxalate provides a template for developing next-generation A3AR antagonists with optimized pharmacokinetic properties. Its well-characterized receptor interactions illuminate fundamental principles of GPCR antagonism applicable to other therapeutically relevant receptors [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7